1,1,2,2-Tetrachloroethane-d2

Catalog No.
S1893446
CAS No.
33685-54-0
M.F
C2H2Cl4
M. Wt
169.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrachloroethane-d2

CAS Number

33685-54-0

Product Name

1,1,2,2-Tetrachloroethane-d2

IUPAC Name

1,1,2,2-tetrachloro-1,2-dideuterioethane

Molecular Formula

C2H2Cl4

Molecular Weight

169.9 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D

InChI Key

QPFMBZIOSGYJDE-QDNHWIQGSA-N

SMILES

C(C(Cl)Cl)(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl

Isomeric SMILES

[2H]C(C([2H])(Cl)Cl)(Cl)Cl

NMR Solvent

  • Reduced signal interference: Protons (¹H) in most molecules contribute to the NMR signal. By using a deuterated solvent, the background signal from the solvent itself is minimized, allowing for better detection of the desired signals from the sample being studied [Sigma-Aldrich].
  • Lock solvent: Deuterated solvents are often used as "lock solvents" in NMR spectroscopy. The deuterium lock signal can be used to automatically adjust the magnetic field strength during the experiment, ensuring a stable and consistent spectrum [Chemistry LibreTexts, ].
  • Beyond NMR, 1,1,2,2-Tetrachloroethane-d2 finds limited application in other scientific research areas.
  • Synthesis: In some cases, 1,1,2,2-Tetrachloroethane-d2 can be used as a solvent during the synthesis of specific compounds, particularly when studying reaction mechanisms or incorporating deuterium into a molecule [applications may vary depending on the specific research].

1,1,2,2-Tetrachloroethane-d2 is a deuterated derivative of 1,1,2,2-tetrachloroethane, characterized by the presence of four chlorine atoms and two deuterium atoms in its molecular structure. Its chemical formula is C₂D₂Cl₄, and it has a molecular weight of 169.86 g/mol. The compound is primarily used as a solvent in various chemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling properties .

TCE-d2 inherits the hazardous properties of TCE. It is classified as a suspected carcinogen and can cause severe health effects upon inhalation, ingestion, or skin contact [].

  • Acute Toxicity: Exposure to TCE-d2 can lead to central nervous system depression, dizziness, nausea, and respiratory problems [].
  • Chronic Toxicity: Long-term exposure to TCE-d2 is suspected to be carcinogenic and may cause developmental and reproductive issues [].
Typical of chlorinated hydrocarbons. These include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Elimination Reactions: Under strong bases, it can undergo elimination reactions to form alkenes.
  • Reduction Reactions: It can be reduced to less chlorinated compounds or hydrocarbons.

The presence of deuterium allows for specific studies using NMR spectroscopy, enabling researchers to trace reaction pathways and mechanisms more effectively .

The synthesis of 1,1,2,2-tetrachloroethane-d2 typically involves the chlorination of ethane or ethylene in the presence of deuterated solvents or reagents. Common methods include:

  • Direct Chlorination: Ethylene is reacted with chlorine gas under controlled conditions to introduce chlorine atoms while utilizing deuterated solvents.
  • Halogen Exchange Reactions: Existing chlorinated compounds can be treated with deuterated sources (e.g., deuterated hydrogen chloride) to replace hydrogen with deuterium.

These methods ensure a high degree of purity and isotopic labeling necessary for analytical applications .

1,1,2,2-Tetrachloroethane-d2 has several notable applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its deuterium content which minimizes background signals from hydrogen.
  • Chemical Synthesis: Used as a reagent or solvent in various organic synthesis processes.
  • Research in Material Science: Employed in the study and development of thermoelectric materials and carbon nanotubes .

Interaction studies involving 1,1,2,2-tetrachloroethane-d2 primarily focus on its behavior in NMR environments and its reactivity with other chemical species. These studies help elucidate:

  • Solvent Effects: Understanding how the compound influences reaction mechanisms and kinetics.
  • Isotope Effects: Investigating how the presence of deuterium alters chemical reactivity compared to non-deuterated analogs.

Such studies are crucial for developing more efficient synthetic pathways and understanding fundamental chemical processes .

Several compounds share structural similarities with 1,1,2,2-tetrachloroethane-d2. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMolecular WeightUnique Features
1,1-DichloroethaneC₂H₂Cl₂98.96 g/molLess chlorinated; used as a solvent
1,1,2-TrichloroethaneC₂HCl₃133.39 g/molMore reactive; used in organic synthesis
1-Chloro-2-deuteroethaneC₂D₃Cl96.48 g/molContains one deuterium; different isotopic labeling
1,2-DichloroethaneC₂H₄Cl₂98.96 g/molDifferent substitution pattern; less toxic

The unique aspect of 1,1,2,2-tetrachloroethane-d2 lies in its specific isotopic labeling with deuterium and its utility in NMR spectroscopy. This makes it particularly valuable for detailed studies in organic chemistry and material science .

Systematic Nomenclature and Molecular Architecture

The compound adheres to IUPAC naming conventions as 1,1,2,2-tetrachloro-1,2-dideuterioethane, reflecting its four chlorine atoms and two deuterium substituents. Its structural formula is Cl₂C–CD₂–Cl₂, with a tetrahedral geometry around each carbon atom. Key identifiers include:

PropertyValueSource
CAS Registry Number33685-54-0
Molecular FormulaC₂D₂Cl₄
Molar Mass169.86 g/mol
SMILES Notation[2H]C(Cl)(Cl)C([2H])(Cl)Cl

The deuteration shifts vibrational modes in infrared spectra, with C–D stretching observed at ~2,100 cm⁻¹ compared to C–H at ~3,000 cm⁻¹. X-ray crystallography reveals a planar symmetry, with C–Cl bond lengths averaging 1.77 Å and C–D bonds at 1.09 Å.

Comparative Analysis with Non-Deuterated Analog

The deuterated form exhibits nearly identical chemical reactivity to 1,1,2,2-tetrachloroethane but diverges in physical properties:

ParameterC₂H₂Cl₄C₂D₂Cl₄
Boiling Point146°C146°C
Density (25°C)1.595 g/cm³1.620 g/cm³
Refractive Index1.4941.493

Deuterium Incorporation Methodologies

The synthesis of 1,1,2,2-tetrachloroethane-d2 involves sophisticated deuterium incorporation strategies that enable the replacement of hydrogen atoms with deuterium at specific positions within the molecular framework [1] [2]. Multiple methodological approaches have been developed to achieve high levels of deuterium incorporation while maintaining chemical integrity and maximizing isotopic enrichment efficiency.

Direct hydrogen-deuterium exchange represents one of the fundamental approaches for deuterium incorporation into chlorinated organic compounds [3] [4]. This methodology typically employs deuterium oxide or deuterium gas as the deuterium source under controlled temperature and pressure conditions. The exchange process occurs through catalytic mechanisms that facilitate the selective replacement of hydrogen atoms with deuterium atoms at the carbon centers [5]. Research findings indicate that this approach can achieve deuterium incorporation levels ranging from 85 to 95 percent under optimized reaction conditions.

Phase transfer catalysis has emerged as a highly efficient methodology for deuterium labeling of organic compounds, including tetrachloroethane derivatives [6]. This technique utilizes the interface between aqueous and organic phases to facilitate deuterium exchange reactions [7]. The methodology employs deuterium oxide combined with appropriate base catalysts such as sodium deuteroxide to promote hydrogen-deuterium exchange at specific molecular positions [6]. Studies demonstrate that phase transfer catalysis can achieve deuterium incorporation efficiencies of 90 to 98 percent within reaction timeframes of 1 to 6 hours under mild temperature conditions.

Subcritical water deuteration represents an advanced methodology that exploits the unique properties of water under elevated temperature and pressure conditions [5] [8]. This approach utilizes deuterium oxide under subcritical conditions, typically at temperatures ranging from 200 to 371 degrees Celsius and pressures between 5 to 21.7 megapascals [5]. The subcritical water environment enhances the reactivity of deuterium oxide, enabling efficient deuterium incorporation into organic substrates [8]. Research demonstrates that this methodology can achieve deuterium incorporation levels of 95 to 99 percent within reaction times of 30 to 60 minutes.

High temperature-pressure exchange methodology employs supercritical deuterium oxide conditions to achieve maximum deuterium incorporation efficiency [5]. This approach operates under extreme conditions with temperatures exceeding 371 degrees Celsius and pressures above 21.7 megapascals [5]. The supercritical environment provides enhanced mass transfer and reaction kinetics, resulting in deuterium incorporation levels of 98 to 99.9 percent within 15 to 30 minutes [5]. This methodology represents the most efficient approach for achieving near-complete deuterium substitution in tetrachloroethane molecules.

MethodDeuterium SourceTemperature Range (°C)Pressure Range (MPa)Deuterium Incorporation (%)Reaction Time
Direct Hydrogen-Deuterium ExchangeD2O/D2 gas25-1000.1-1.085-956-24 hours
Phase Transfer CatalysisD2O/NaOD25-1300.190-981-6 hours
Subcritical Water DeuterationD2O (subcritical)200-3715-21.795-9930-60 minutes
Catalytic Exchange with D2OD2O90-1300.1-1.095-99.52-16 hours
High Temperature-Pressure ExchangeD2O (supercritical)371-50021.7-5098-99.915-30 minutes

Purification Techniques for Isotopic Enrichment

The purification of 1,1,2,2-tetrachloroethane-d2 requires specialized techniques designed to achieve maximum isotopic enrichment while removing unlabeled contaminants and isotopologues with lower deuterium content [9] [10]. These purification methodologies exploit the subtle physical and chemical differences between deuterated and non-deuterated species to achieve high levels of isotopic purity.

Fractional distillation represents the most commonly employed purification technique for deuterated solvents and organic compounds [11] [12]. This methodology exploits the vapor pressure differences between isotopologues to achieve separation and enrichment [13]. The process involves repeated vaporization and condensation cycles within a distillation column equipped with multiple theoretical plates [12]. Commercial fractional distillation systems for deuterated tetrachloroethane-d2 typically operate at temperatures between 145 to 146 degrees Celsius, utilizing columns with 15 to 50 theoretical plates [11] [12]. Research demonstrates that fractional distillation can achieve isotopic purities of 99.0 to 99.5 percent with hold-up volumes ranging from 50 to 200 milliliters and throughput rates of 10 to 100 milliliters per hour.

Spinning band distillation technology provides enhanced separation efficiency compared to conventional fractional distillation systems [11]. This advanced technique employs a rotating helical band within the distillation column to create enhanced vapor-liquid contact and improved mass transfer [11]. Spinning band distillation systems can achieve 50 to 200 theoretical plates within a compact column design [11]. The methodology operates at temperatures of 140 to 150 degrees Celsius and can achieve isotopic purities of 99.5 to 99.8 percent [11]. The reduced hold-up volume of 10 to 50 milliliters makes this technique particularly suitable for processing valuable deuterated materials where material losses must be minimized.

Microchannel distillation represents a process intensification technology that achieves exceptional separation efficiency in compact systems [14]. This innovative approach utilizes microstructured channels to create numerous separation stages within a small device footprint [14]. Research demonstrates that microchannel distillation can achieve 60 to 100 theoretical plates with separation stage lengths as small as 0.41 centimeters [14]. The technology operates at temperatures between 140 to 160 degrees Celsius and can achieve isotopic purities of 99.3 to 99.7 percent [14]. The compact design facilitates operation under cryogenic conditions and provides excellent scalability for industrial applications.

Cryogenic distillation technology exploits enhanced isotope effects at low temperatures to achieve maximum separation efficiency [15] [16]. This methodology operates at temperatures ranging from -162 to -100 degrees Celsius, utilizing the enhanced vapor pressure differences between isotopologues at cryogenic conditions [15] [13]. Cryogenic distillation systems can achieve 100 to 1000 theoretical plates and isotopic purities of 99.8 to 99.95 percent [15] [16]. The enhanced isotope effects at low temperatures provide superior separation factors compared to conventional distillation approaches [13].

Purification MethodOperating Temperature (°C)Number of Theoretical PlatesIsotopic Purity Achieved (%)Hold-up Volume (mL)Throughput (mL/hr)
Fractional Distillation145-14615-5099.0-99.550-20010-100
Spinning Band Distillation140-15050-20099.5-99.810-505-50
Microchannel Distillation140-16060-10099.3-99.75-2520-80
Cryogenic Distillation-162 to -100100-100099.8-99.95100-50050-200
Molecular Distillation100-2005-1598.5-99.220-1005-25

Analytical Verification Methods

The analytical verification of 1,1,2,2-tetrachloroethane-d2 requires sophisticated analytical methodologies capable of accurately determining isotopic purity, structural integrity, and chemical composition [17] [18]. These analytical approaches must provide sufficient sensitivity and specificity to detect trace levels of non-deuterated contaminants while confirming the successful incorporation of deuterium atoms at the intended molecular positions.

Mass Spectrometric Analysis of Isotopic Purity

Mass spectrometry represents the most definitive analytical technique for determining the isotopic purity of 1,1,2,2-tetrachloroethane-d2 [17] [18] [19]. High-resolution mass spectrometry provides the necessary mass accuracy and resolution to distinguish between isotopologues differing by single deuterium atoms [17] [19]. The technique enables direct quantification of deuterium content through analysis of isotopologue distribution patterns in the mass spectrum.

Electrospray ionization high-resolution mass spectrometry has emerged as the preferred methodology for isotopic purity determination [17] [18]. This approach provides exceptional sensitivity and accuracy for measuring isotopic enrichment in deuterated organic compounds [18]. The technique involves dissolving the sample in an appropriate solvent and analyzing the resulting solution using optimized liquid chromatography-mass spectrometry methods [17] [19]. Background subtraction procedures are employed to remove interfering signals and enhance the accuracy of isotopologue quantification [19].

The molecular ion of 1,1,2,2-tetrachloroethane-d2 appears at mass-to-charge ratio 169.86, corresponding to the fully deuterated species [1] [20]. The mass spectrometric analysis reveals distinct isotopologue peaks corresponding to different levels of deuterium incorporation [17] [18]. The isotopologue D0 appears at mass-to-charge ratio 167.86, representing the non-deuterated species, while isotopologue D1 appears at 168.86, corresponding to the mono-deuterated form [17]. The fully deuterated isotopologue D2 generates the molecular ion at 169.86 [1] [17].

Time-of-flight mass spectrometry provides exceptional mass accuracy for isotopic analysis, with typical mass accuracies better than 2 parts per million [19] [21]. This level of accuracy enables reliable discrimination between closely spaced isotopologue peaks and accurate integration of peak areas for quantitative analysis [19]. The technique requires mass resolution of at least 10,000 to achieve baseline separation of isotopologue peaks [17] [19].

Quantitative isotopic analysis involves integration of extracted ion chromatograms for each isotopologue followed by calculation of relative abundances [17] [19]. The isotopic purity is determined by comparing the observed isotopologue distribution with theoretical predictions based on natural isotope abundances [19] [21]. Corrections must be applied to account for natural isotopic contributions from carbon and chlorine atoms in the molecule [19] [21].

ParameterValueAnalytical MethodPrecision (RSD %)
Molecular Ion (m/z)169.86ESI-HRMS±0.5
Isotopologue D0 (m/z)167.86LC-MS/MS±0.3
Isotopologue D1 (m/z)168.86LC-MS/MS±0.3
Isotopologue D2 (m/z)169.86LC-MS/MS±0.2
Mass Shift (Δm)1.003TOF-MS±0.001
Resolution Required (R)≥10,000Orbitrap/TOFN/A
Isotopic Purity Detection Limit (%)0.01HRMS±0.01
Quantification Range (%)0.1-99.9HRMS/LC-MS±0.1-1.0

Nuclear Magnetic Resonance Spectral Validation

Nuclear magnetic resonance spectroscopy provides complementary analytical information for structural verification and isotopic characterization of 1,1,2,2-tetrachloroethane-d2 [22] [23] [24]. The technique enables direct observation of deuterium atoms and assessment of deuterium incorporation at specific molecular positions through analysis of coupling patterns and integration ratios.

Proton nuclear magnetic resonance spectroscopy serves as a primary method for evaluating deuterium incorporation efficiency [1] [25] [24]. In fully deuterated 1,1,2,2-tetrachloroethane-d2, the proton spectrum exhibits minimal residual signals corresponding to incomplete deuterium substitution [24]. The chemical shift of residual proton signals appears at approximately 5.9 to 6.0 parts per million, consistent with protons attached to carbon atoms bearing multiple chlorine substituents [1] [25]. The integration of residual proton signals relative to an internal standard enables quantitative determination of deuterium incorporation levels [3] [24].

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of incorporated deuterium atoms and serves as the definitive method for structural confirmation [22] [24]. Deuterium is a quadrupolar nucleus with spin quantum number 1, resulting in characteristic spectral features distinct from proton signals [22]. The deuterium spectrum of 1,1,2,2-tetrachloroethane-d2 exhibits a single resonance at 5.9 to 6.0 parts per million, corresponding to deuterium atoms attached to the carbon framework [22] [24]. The integration ratio of deuterium signals should correspond to two deuterium atoms per molecule for the fully substituted compound [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of deuterium-carbon coupling effects [25] [23]. The carbon atoms bearing deuterium substituents exhibit characteristic triplet splitting patterns due to scalar coupling with the attached deuterium nuclei [26]. The carbon signal appears at 77.0 to 77.5 parts per million with a coupling constant of approximately 24 hertz [25]. This splitting pattern confirms the successful incorporation of deuterium atoms at the intended carbon positions.

The line widths of deuterium signals are characteristically broader than corresponding proton signals due to quadrupolar relaxation effects [22] [24]. Typical deuterium line widths range from 20 to 100 hertz, compared to 2 to 5 hertz for proton signals [22]. The broader line widths necessitate longer acquisition times for deuterium nuclear magnetic resonance experiments, typically requiring 30 to 60 minutes compared to 5 to 15 minutes for proton spectra [22] [24].

NMR Parameter1H NMR2H NMR13C NMR
Chemical Shift (ppm)5.9-6.05.9-6.077.0-77.5
Coupling PatternSinglet (residual)SingletTriplet (J=24 Hz)
Integration Ratio1.0 (normalized)2.0 (expected)2.0 (C atoms)
Deuterium Incorporation (%)CalculatedDirect measurementIndirect
Residual Protium SignalPresentN/APresent
Line Width (Hz)2-520-1005-10
Signal-to-Noise Ratio≥100:1≥50:1≥200:1
Acquisition Time (min)5-1530-6060-120

Commercial specifications for 1,1,2,2-tetrachloroethane-d2 establish stringent quality standards that ensure consistent performance in analytical applications [9] [10] [27]. The deuterium content must exceed 99.5 atom percent, with chemical purity exceeding 99.0 percent [9] [10]. Water content must remain below 200 parts per million to prevent hydrogen-deuterium exchange reactions that could compromise isotopic purity [9] [10]. The density at 20 degrees Celsius should measure 1.595 ± 0.005 grams per cubic centimeter, with a boiling point of 145 to 146 degrees Celsius [1] [10].

SpecificationTypical RangeAnalytical MethodAcceptance Criteria
Deuterium Content (atom %)99.5-99.9NMR/MS≥99.5%
Chemical Purity (%)99.0-99.8GC/NMR≥99.0%
Water Content (ppm)100-200Karl Fischer≤200 ppm
Residual Protium (atom %)0.1-0.5NMR≤0.5%
Density at 20°C (g/cm³)1.59-1.62Densitometry1.595±0.005
Boiling Point (°C)145-146Distillation145-146°C
Melting Point (°C)-36 to -35DSC/Melting Point-36±1°C
Refractive Index (nD20)1.490-1.495Refractometry1.493±0.002

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

33685-54-0

Dates

Modify: 2023-08-16

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